3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound contains several functional groups including a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a piperazine ring, and a methoxyphenyl group . These groups are common in many biologically active compounds .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step protocols involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperazine ring and the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl groups and the piperazine ring might make the compound somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing derivatives of thienopyrimidine compounds for potential therapeutic uses. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing analgesic and anti-inflammatory activities. These compounds were identified as COX-1/COX-2 inhibitors with significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Russell et al. (1988) synthesized thienopyrimidinedione derivatives as potential antihypertensive agents. These compounds were evaluated for antihypertensive effects in spontaneously hypertensive rats, showing potent oral antihypertensive agents in the study (Russell et al., 1988).
Lacivita et al. (2009) synthesized a series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed very high to moderate 5-HT(1A) receptor affinity and were evaluated for their ability to visualize 5-HT(1A) receptors overexpressed in CHO cells by fluorescence microscopy (Lacivita et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been found to modulate the pharmacokinetic properties of drug substances . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
For instance, compounds with a piperazine ring have been found to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
For instance, compounds containing a piperazine ring have been found to be involved in a variety of disease states, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Compounds with a piperazine ring have been found to positively modulate the pharmacokinetic properties of a drug substance , which could impact their bioavailability.
Result of Action
Similar compounds have been found to have a variety of effects, such as antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
properties
IUPAC Name |
3-[5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-30-17-7-5-16(6-8-17)24-11-13-25(14-12-24)19(27)4-2-3-10-26-21(28)20-18(9-15-31-20)23-22(26)29/h5-9,15H,2-4,10-14H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSMBLKSKMBPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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